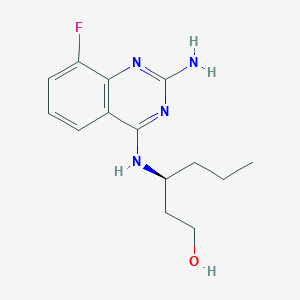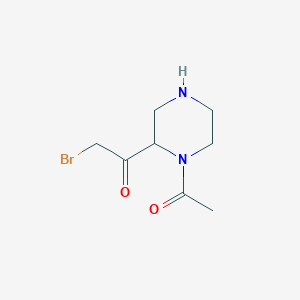![molecular formula C8H5BrFNO2 B12934591 7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzo[d]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- 2-Methylbenzo[d]oxazole
- 4-Chloro-2-methylbenzo[d]oxazole
Uniqueness
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzo[d]oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H5BrFNO2 |
|---|---|
Poids moléculaire |
246.03 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-6-3-4(10)2-5(9)7(6)13-8(11)12/h2-3H,1H3 |
Clé InChI |
JEHGICLATWQNHB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC(=C2)F)Br)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


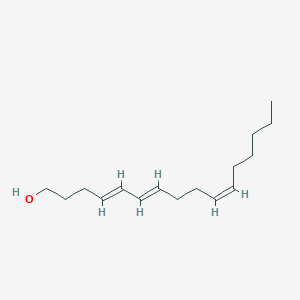
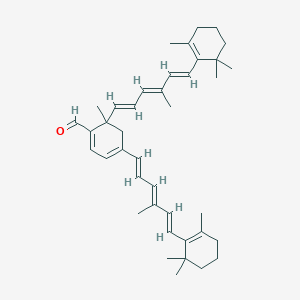
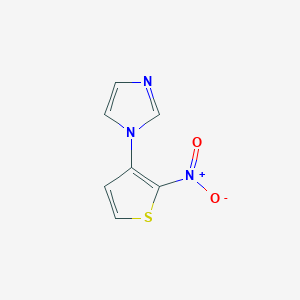
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
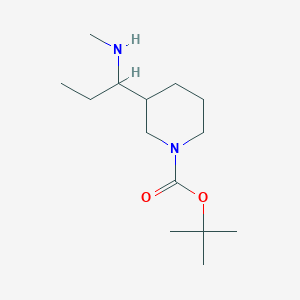
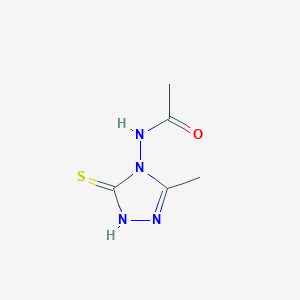
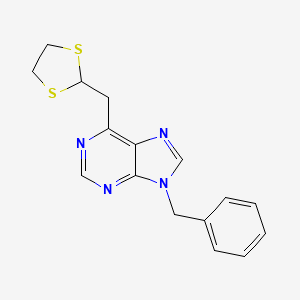
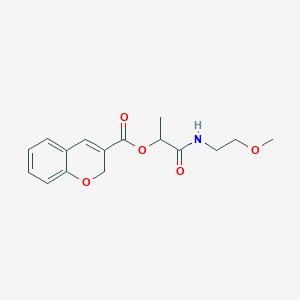

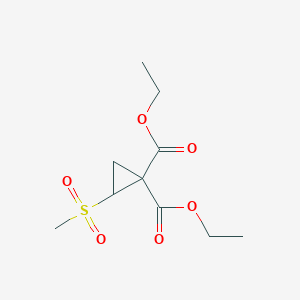

![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
